molecular formula C20H28O4 B1162840 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol CAS No. 213905-35-2

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

Cat. No.: B1162840
CAS No.: 213905-35-2
M. Wt: 332.4 g/mol
InChI Key: VVURZXYIXNNJCG-UHFFFAOYSA-N
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Description

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol is a complex organic compound with a unique structure characterized by multiple hydroxyl groups, double bonds, and acetylene groups

Properties

CAS No.

213905-35-2

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl acetate

InChI

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3

InChI Key

VVURZXYIXNNJCG-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O

Canonical SMILES

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O

Appearance

Oil

Origin of Product

United States

Preparation Methods

Plant Sources and Biomass Pretreatment

The compound has been identified in Angelica sinensis, Angelica pubescens, and Angelica keiskei, where it accumulates in roots and rhizomes. Secondary reports note its presence in pigmented rice varieties, though at trace concentrations. For industrial-scale extraction, dried Angelica roots are milled to ≤2 mm particles to enhance solvent penetration. Ethanol (70–95%) is the preferred extractant due to its ability to solubilize polar lipids while minimizing protein co-extraction.

Solvent Optimization

Comparative studies using hyphenated GC-MS/MS systems demonstrate that ethanol achieves 22% higher recovery than methanol or acetone for polyacetylenes. A standardized protocol involves:

  • Solid-to-solvent ratio: 1:10 (w/v)

  • Extraction time: 10 min vortexing at 2,000 rpm followed by 20 min centrifugation at 5,000 rpm

  • Temperature: Ambient (25°C) to prevent thermal degradation of diyne groups

Post-extraction, rotary evaporation under reduced pressure (≤40°C) concentrates the ethanolic phase, yielding a viscous residue with 8–12% crude polyacetylene content.

Chromatographic Purification

Crude extracts require multi-step chromatographic processing to isolate this compound from structurally similar congeners:

Normal-Phase Silica Gel Chromatography

Initial fractionation employs silica gel (200–300 mesh) with gradient elution of chloroform:methanol (95:5 → 70:30). The target compound elutes in the 80:20 fraction, verified by TLC (Rf = 0.43, vanillin-H2SO4 staining).

Reverse-Phase HPLC

Final purification uses C18 columns (5 μm, 250 × 4.6 mm) with isocratic acetonitrile:water (85:15) at 1.0 mL/min. UV detection at 254 nm identifies the compound with retention time = 14.2 ± 0.3 min. Recovery rates from HPLC average 68–72%, with purity ≥95% by GC-MS.

Synthetic Approaches

Precursor Synthesis via Acetylation

The acetoxy group at C-1 is introduced through selective acetylation of the parent diol, 9,17-octadecadiene-12,14-diyne-11,16-diol:

Reaction Conditions

  • Acetylating agent: Acetic anhydride (2.5 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C → rt, 12 h

  • Yield: 89%

Steric hindrance from the C-11 and C-16 hydroxyls necessitates controlled stoichiometry to prevent over-acetylation. NMR monitoring (δH 2.05 ppm, acetate methyl) confirms reaction completion.

Stereochemical Control

The C-11 (S) and C-16 (R) configurations are preserved using chiral auxiliaries during diyne backbone assembly:

Evans Aldol Methodology

  • Chiral oxazolidinone directs syn-addition of propargyl enolates to α,β-ynals

  • Diastereomeric excess: ≥98%

  • Subsequent Lindlar hydrogenation selectively reduces terminal alkynes to cis-alkenes

Analytical Characterization

Spectroscopic Data

Technique Key Identifiers
1H NMR (CDCl3)δ 5.42 (m, H-9), 5.31 (m, H-17), 4.15 (dd, J = 11.6, 4.2 Hz, H-1), 2.05 (s, OAc)
13C NMR δ 170.8 (OAc), 83.5 (C-12), 80.1 (C-14), 71.2 (C-11), 69.8 (C-16)
HRMS m/z 355.2012 [M+Na]+ (calc. 355.2014)

Stability Profiling

The compound degrades by 18% over 30 days at -20°C under argon, necessitating single-use aliquots in biological assays. Accelerated stability studies (40°C/75% RH) show complete decomposition of diyne motifs within 72 h.

Industrial-Scale Challenges

Yield Limitations

  • Natural extraction: 0.7–1.2% yield from Angelica biomass

  • Total synthesis: 11-step sequence with 6.8% overall yield

Solubility Constraints

Despite amphiphilic structure, aqueous solubility remains <0.1 mg/mL. Formulation studies recommend nanoemulsions (Labrafil M1944 CS:Transcutol HP, 3:1) to enhance bioavailability .

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H28O4
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 213905-35-2
  • IUPAC Name : [(9E)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate

This compound features a long-chain fatty alcohol structure with multiple double and triple bonds, contributing to its unique chemical reactivity and potential biological activities.

Antimicrobial Activity

Research has indicated that 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance:

  • Case Study : A study published in the Journal of Natural Products demonstrated that extracts containing this compound inhibited the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in animal models.

  • Research Findings : A study highlighted that the application of this compound in a model of induced inflammation resulted in a significant decrease in pro-inflammatory cytokines .

Natural Product Synthesis

This compound is also notable for its role in the synthesis of natural products. It is derived from plants such as Angelica sinensis, which is traditionally used in herbal medicine.

Phytochemical Research

The extraction and characterization of this compound from plant sources have been pivotal in phytochemistry.

  • Case Study : Research conducted on Angelica keiskei revealed that the presence of this compound correlates with various therapeutic properties attributed to the plant .

Potential Uses in Drug Development

Given its structural complexity and biological activity, this compound serves as a lead molecule for drug development.

Drug Design

The unique functional groups present in this compound allow for modifications that can enhance its pharmacological properties.

  • Research Insights : Molecular docking studies have suggested that derivatives of this compound could bind effectively to specific biological targets involved in disease processes .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines
Natural Product SynthesisDerived from Angelica sinensis, linked to therapeutic properties
Drug DevelopmentLead molecule for modifications to enhance efficacy

Mechanism of Action

The mechanism of action of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
  • 9,17-Octadecadiene-12,14-diyne-1,11,16-triol

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups, double bonds, and acetylene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, a complex organic compound with the molecular formula C20H28O4C_{20}H_{28}O_{4}, is a member of the polyacetylene class of compounds. Its unique structure features multiple double and triple bonds within its aliphatic chain, which contributes to its notable biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H28O4C_{20}H_{28}O_{4}
  • Molar Mass : 332 g/mol
  • Density : 1.061 g/cm³ (predicted)
  • Boiling Point : 494.2 °C (predicted)
  • pKa : 11.63 (predicted)

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms underlying its anticancer effects include:

  • Cell Growth Inhibition : The compound modulates various signaling pathways involved in cell growth and apoptosis. It has been observed to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
  • Interaction with Cellular Targets : Its structural characteristics allow it to interact with cellular membranes, influencing lipid dynamics and potentially affecting the bioavailability of other therapeutic agents.
  • Pathway Modulation : Enrichment analyses have identified significant pathways associated with fatty acid biosynthesis and beta oxidation that are influenced by this compound, suggesting a broader impact on metabolic processes within cells .

The biological activity of this compound is attributed to several key mechanisms:

  • Lipid Dynamics : The compound's interaction with lipid membranes may alter membrane fluidity and permeability, affecting cellular signaling and drug uptake.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is provided below:

Compound NameMolecular FormulaUnique Features
11-Hydroxyundecylenic acidC11H20O3Known for antifungal properties
FalcarinolC15H24O3Exhibits anti-cancer properties; found in carrots
1-DodecyneC12H24Simpler alkyne; used in organic synthesis but lacks complex functionality

The structural uniqueness of this compound enhances its biological activity compared to simpler polyacetylenes or fatty acids.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study demonstrated that treatment with this compound led to reduced viability in human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. The study highlighted its potential as a lead compound for further drug development .
  • Another research effort utilized metabolomic profiling to assess changes induced by this compound in various biological systems. The findings suggested significant alterations in lipid metabolism pathways and identified candidate biomarkers for further investigation into its therapeutic effects .

Q & A

Basic Question: What are the optimal methodologies for isolating 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol from plant sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For Heracleum candicans, a common source, sequential steps include:

  • Crude Extraction : Use polar solvents to extract lipids and polyacetylenes .
  • Column Chromatography : Employ silica gel or reversed-phase columns for fractionation. Gradient elution with hexane/ethyl acetate or chloroform/methanol systems is effective .
  • HPLC Refinement : Final purification using preparative HPLC with C18 columns to achieve ≥98% purity .

Basic Question: How is the structural characterization of this compound validated in academic research?

Methodological Answer:
Structural elucidation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR confirm the acetoxy group, diyne/diene positions, and hydroxyl placements .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C20H28O4) and fragmentation patterns .
  • Comparative Analysis : Cross-reference data with structurally related polyacetylenes (e.g., panaxydol) to validate stereochemistry .

Advanced Question: What experimental designs are used to investigate its anticancer mechanisms?

Methodological Answer:

  • In Vitro Models : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays. Dose-response curves (0.1–100 µM) evaluate IC50 values .
  • Pathway Analysis : Employ Western blotting or qPCR to study apoptosis-related proteins (e.g., Bax, Bcl-2) and cell cycle regulators (e.g., p53) .
  • Synergy Studies : Test combinatorial effects with chemotherapeutics (e.g., cisplatin) using Chou-Talalay synergy indices .

Advanced Question: How do structural modifications impact its bioactivity compared to analogs like 9,17-Octadecadiene-12,14-diyne-1,11,16-triol?

Methodological Answer:

  • Functional Group Analysis : The acetoxy group at C1 enhances lipid solubility and membrane permeability, whereas the triol analog shows stronger antibacterial activity due to free hydroxyls .
  • SAR Studies : Synthesize derivatives (e.g., esterification of hydroxyls) and compare bioactivity profiles. For example, acetylated derivatives may reduce antifungal efficacy but improve anticancer potency .

Advanced Question: What challenges arise in solubility and formulation for in vivo studies?

Methodological Answer:

  • Solubility Issues : As an oil, it requires solubilization in DMSO or lipid-based carriers (e.g., Cremophor EL) for aqueous dispersion .
  • Pharmacokinetic Optimization : Use nanoemulsions or liposomes to enhance bioavailability. Validate stability via HPLC over 24–72 hours .

Basic Question: How is purity assessed and validated for this compound in research settings?

Methodological Answer:

  • HPLC-DAD/ELSD : Purity ≥98% is confirmed using reverse-phase HPLC with diode array detection (DAD) or evaporative light scattering (ELSD) .
  • Batch Consistency : Compare multiple isolation batches via melting point, TLC, and NMR to ensure reproducibility .

Advanced Question: What strategies address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Standardized Protocols : Adopt uniform cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Negative Controls : Include polyacetylene-free extracts to rule out matrix effects in plant-derived samples .

Advanced Question: How is its stability evaluated under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store at 4°C, -20°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light/Oxygen Sensitivity : Use amber vials and nitrogen blankets to prevent oxidation. Quantify peroxide formation with thiobarbituric acid assays .

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